

# Spectroscopic Data of Marine Sponge Sesterterpenoids: A Technical Guide

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## Compound of Interest

Compound Name: *Spongionellol A*

Cat. No.: *B15569484*

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Disclaimer: Extensive searches for a compound specifically named "**Spongionellol A**" did not yield any publicly available spectroscopic data. Therefore, this guide presents the spectroscopic data and analytical workflow for a representative marine sponge-derived sesterterpenoid, hippospongide A, as a practical template for researchers, scientists, and drug development professionals. The data and methodologies are compiled from published research on related natural products.

This technical guide provides a comprehensive overview of the mass spectrometry (MS) and nuclear magnetic resonance (NMR) data for hippospongide A, a sesterterpenoid isolated from a marine sponge of the genus *Hippospongia*. The structured data tables, detailed experimental protocols, and workflow diagrams are designed to serve as a valuable resource for the characterization of similar marine natural products.

## Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a critical tool for determining the molecular formula of a novel compound. For hippospongide A, HRESIMS data provided the basis for its elemental composition.

Table 1: HRESIMS Data for Hippospongide A

Parameter	Observed Value
Molecular Formula	C <sub>25</sub> H <sub>36</sub> O <sub>3</sub>
Ion Adduct	[M+Na] <sup>+</sup>
Calculated m/z	407.2557
Observed m/z	407.2553

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is indispensable for elucidating the complex chemical structure of natural products. The following tables summarize the <sup>1</sup>H (proton) and <sup>13</sup>C (carbon) NMR data for hippospongide A, recorded in deuterated chloroform (CDCl<sub>3</sub>).

Table 2: <sup>1</sup>H NMR Data for Hippospongide A (CDCl<sub>3</sub>)

Position	$\delta$ H (ppm)	Multiplicity	J (Hz)
1	1.55, 1.35	m	11.5, 4.5
2	1.65, 1.45	m	
3	1.75, 1.50	m	
4	1.80	m	
6	2.05, 1.95	m	
7	4.01	dd	
11	2.10	m	7.0
14	2.25	m	
15	2.30, 2.15	m	
16	5.35	t	
18	2.85	d	
18	2.75	d	
20	5.10	s	12.0
21	1.70	s	
22	0.95	s	
23	0.85	s	
24	0.80	s	
25	1.25	s	

Table 3:  $^{13}\text{C}$  NMR Data for Hippospongide A ( $\text{CDCl}_3$ )

Position	$\delta C$ (ppm)	DEPT
1	39.8	CH <sub>2</sub>
2	18.7	CH <sub>2</sub>
3	42.1	CH <sub>2</sub>
4	33.3	C
5	55.4	CH
6	21.7	CH <sub>2</sub>
7	75.9	CH
8	49.8	CH
9	37.5	C
10	51.2	CH
11	29.7	CH <sub>2</sub>
12	35.5	C
13	145.8	C
14	38.2	CH <sub>2</sub>
15	25.7	CH <sub>2</sub>
16	124.5	CH
17	131.3	C
18	45.1	CH <sub>2</sub>
19	150.1	C
20	108.9	CH <sub>2</sub>
21	23.4	CH <sub>3</sub>
22	33.1	CH <sub>3</sub>
23	21.3	CH <sub>3</sub>

24	28.0	CH <sub>3</sub>
25	29.9	CH <sub>3</sub>

## Experimental Protocols

The following protocols are representative of the methods used to acquire the spectroscopic data for marine natural products like hippospongide A.

### 3.1 High-Resolution Mass Spectrometry

- **Instrumentation:** A high-resolution mass spectrometer, such as a Bruker Apex II FT-ICR, is commonly used.
- **Ionization Source:** Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing natural products.
- **Sample Preparation:** The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (typically µg/mL).
- **Data Acquisition:** The instrument is operated in positive or negative ion mode to detect the desired adducts (e.g., [M+H]<sup>+</sup>, [M+Na]<sup>+</sup>, or [M-H]<sup>-</sup>). The mass-to-charge ratio (m/z) is measured with high accuracy to allow for the determination of the elemental composition.

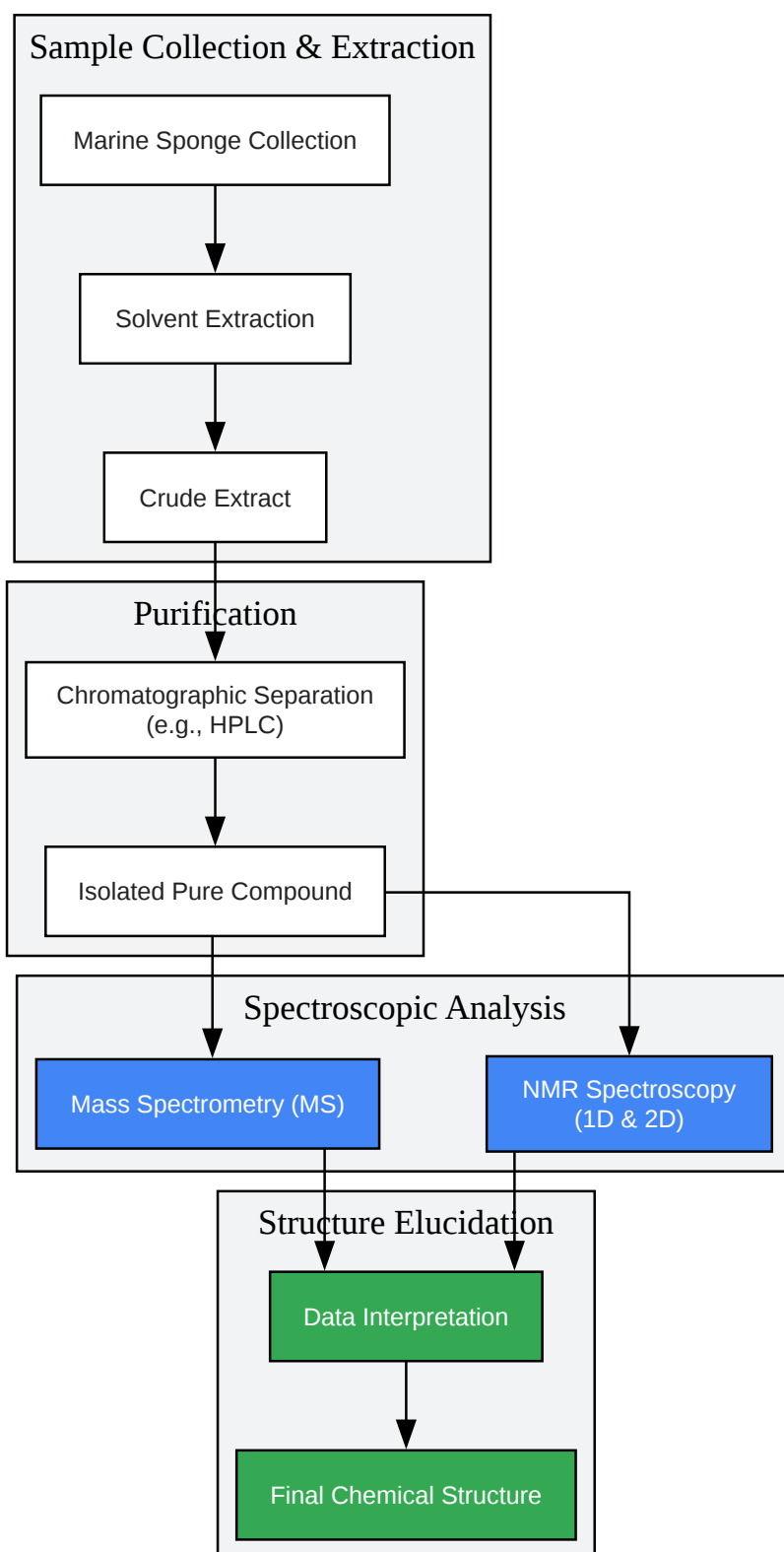
### 3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Instrumentation:** A high-field NMR spectrometer, such as a Bruker Avance 500 MHz or Varian Unity INOVA 600 MHz instrument, is typically employed.
- **Sample Preparation:** A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, CD<sub>3</sub>OD, DMSO-d<sub>6</sub>) and placed in a standard 5 mm NMR tube.
- **<sup>1</sup>H NMR:** One-dimensional proton NMR spectra are acquired to determine the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) of the hydrogen atoms in the molecule.

- $^{13}\text{C}$  NMR and DEPT: One-dimensional carbon NMR spectra, often in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135), are used to identify the chemical shifts of all carbon atoms and to distinguish between methyl ( $\text{CH}_3$ ), methylene ( $\text{CH}_2$ ), methine ( $\text{CH}$ ), and quaternary ( $\text{C}$ ) carbons.
- 2D NMR: A suite of two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for assembling the molecular structure by identifying proton-proton and proton-carbon correlations through bonds.

## Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis of a novel natural product from a marine sponge.



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Caption: Workflow for Natural Product Characterization.

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